molecular formula C20H25N3O2 B2665316 2-(4-Methylphenyl)-1-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one CAS No. 2380010-80-8

2-(4-Methylphenyl)-1-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one

Cat. No.: B2665316
CAS No.: 2380010-80-8
M. Wt: 339.439
InChI Key: POWORKTWVOSXJI-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-1-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one is a complex organic compound that features a combination of aromatic, pyrimidine, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-1-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Attachment of the Pyrimidine Group: The pyrimidine moiety is introduced via a nucleophilic substitution reaction, where the piperidine intermediate reacts with a pyrimidine derivative.

    Formation of the Final Compound: The final step involves the coupling of the 4-methylphenyl group to the piperidine-pyrimidine intermediate through a Friedel-Crafts acylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic ring and the pyrimidine moiety can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic or pyrimidine derivatives.

Scientific Research Applications

2-(4-Methylphenyl)-1-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-1-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylphenyl)-1-(3-{[(5-ethylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one: Similar structure with an ethyl group instead of a methyl group on the pyrimidine ring.

    2-(4-Methylphenyl)-1-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)propan-1-one: Similar structure with a propanone group instead of an ethanone group.

Uniqueness

The uniqueness of 2-(4-Methylphenyl)-1-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-methylphenyl)-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-15-5-7-17(8-6-15)10-19(24)23-9-3-4-18(13-23)14-25-20-21-11-16(2)12-22-20/h5-8,11-12,18H,3-4,9-10,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POWORKTWVOSXJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)N2CCCC(C2)COC3=NC=C(C=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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